4-(Benzyloxy)-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
Description
4-(Benzyloxy)-4’-methyl[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a benzyloxy group and a methyl group attached to the biphenyl structure, along with a carbaldehyde functional group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
Molecular Formula |
C21H18O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C21H18O2/c1-16-7-9-18(10-8-16)19-11-12-21(20(13-19)14-22)23-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
InChI Key |
QCENJIUKQNVCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-4’-methyl[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of the hydroxyl group on the biphenyl structure by converting it into a benzyloxy group. This can be achieved by reacting the hydroxyl compound with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of 4-(Benzyloxy)-4’-methyl[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the carbaldehyde group can yield the corresponding alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfonyl, or halogenated biphenyl derivatives.
Scientific Research Applications
4-(Benzyloxy)-4’-methyl[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-4’-methyl[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy and carbaldehyde groups play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-4’-carboxy[1,1’-biphenyl]
- 4-(Benzyloxy)-4’-nitro[1,1’-biphenyl]
Comparison: 4-(Benzyloxy)-4’-methyl[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a benzyloxy group and a methyl group on the biphenyl structure, along with a carbaldehyde functional group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
4-(Benzyloxy)-4'-methyl[1,1'-biphenyl]-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : CHO
- Molecular Weight : 240.30 g/mol
The structure features a biphenyl core with a benzyloxy group and an aldehyde functional group, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the biphenyl core through coupling reactions.
- Introduction of the benzyloxy group via nucleophilic substitution.
- Oxidation to form the aldehyde , which can be achieved using oxidizing agents such as Dess-Martin periodinane.
Antimicrobial Activity
Studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of biphenyl compounds have been tested against various bacterial strains, demonstrating effective inhibition at concentrations as low as 10 µg/mL.
| Compound | Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|---|
| 4-Benzyloxy-4'-methylbiphenyl-3-carbaldehyde | E. coli | 15 | 10 |
| 4-Benzyloxy-4'-methylbiphenyl-3-carbaldehyde | S. aureus | 18 | 10 |
Anticancer Properties
Recent research has highlighted the anticancer potential of biphenyl derivatives, including our compound of interest. In vitro studies indicate that it may inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 25 |
| HeLa (Cervical) | 30 |
| A549 (Lung) | 28 |
These findings suggest that the compound can induce apoptosis and inhibit cell migration in cancer cells, possibly through the modulation of specific signaling pathways.
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Activity : The aldehyde group may interact with active sites on enzymes, leading to inhibition.
- Receptor Modulation : The compound could act on specific receptors involved in cell signaling pathways related to cancer progression or microbial resistance.
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various biphenyl derivatives for their antimicrobial properties. It was found that compounds with electron-donating groups, such as benzyloxy, exhibited enhanced activity against Gram-positive bacteria compared to their counterparts without such substitutions .
Evaluation of Anticancer Activity
In another study focused on cancer therapeutics, researchers synthesized a series of biphenyl-based compounds and tested their effects on MDA-MB-231 cells. The results indicated that the presence of a benzyloxy group significantly increased cytotoxicity compared to similar compounds lacking this functional group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
